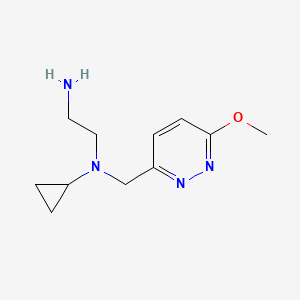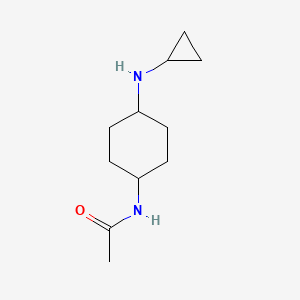
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
説明
N-(4-Cyclopropylamino-cyclohexyl)-acetamide, also known as CPP-AC, is a chemical compound that has gained significant attention in the field of neuroscience research. CPP-AC is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers various signaling pathways that are essential for synaptic plasticity and learning. N-(4-Cyclopropylamino-cyclohexyl)-acetamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This leads to the inhibition of the calcium influx and the downstream signaling pathways, which results in the modulation of the neuronal activity.
Biochemical and Physiological Effects:
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to have various biochemical and physiological effects on the brain. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide leads to the modulation of the glutamatergic system, which is involved in various neurological and psychiatric disorders. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to reduce the symptoms of depression and anxiety by modulating the activity of the prefrontal cortex and the amygdala, which are brain regions involved in emotional processing. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has also been shown to reduce chronic pain by modulating the activity of the spinal cord and the dorsal root ganglia.
実験室実験の利点と制限
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several advantages and limitations for lab experiments. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide allows for the specific modulation of the glutamatergic system, which is essential for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, the use of N-(4-Cyclopropylamino-cyclohexyl)-acetamide in lab experiments requires careful consideration of the dosage and concentration, as the excessive inhibition of the NMDA receptor can lead to adverse effects on neuronal activity and synaptic plasticity.
将来の方向性
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several potential future directions for research. One potential direction is the development of novel therapeutics for neurological and psychiatric disorders based on the selective antagonism of the NMDA receptor. Another potential direction is the investigation of the molecular mechanisms underlying the modulation of the glutamatergic system by N-(4-Cyclopropylamino-cyclohexyl)-acetamide, which can provide insights into the pathophysiology of various neurological and psychiatric disorders. Finally, the development of new analogs of N-(4-Cyclopropylamino-cyclohexyl)-acetamide with improved selectivity and pharmacokinetic properties can lead to the discovery of novel therapeutics for neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(4-Cyclopropylamino-cyclohexyl)-acetamide is a chemical compound that has gained significant attention in the field of neuroscience research due to its selective antagonism of the NMDA receptor. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several potential therapeutic applications in various neurological and psychiatric disorders, and its biochemical and physiological effects have been extensively studied. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several advantages and limitations for lab experiments, and its potential future directions for research are promising.
科学的研究の応用
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to be effective in reducing the symptoms of depression, anxiety, and chronic pain.
特性
IUPAC Name |
N-[4-(cyclopropylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(14)12-9-2-4-10(5-3-9)13-11-6-7-11/h9-11,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYCSNILKCKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249538 | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropylamino-cyclohexyl)-acetamide | |
CAS RN |
1353979-26-6 | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



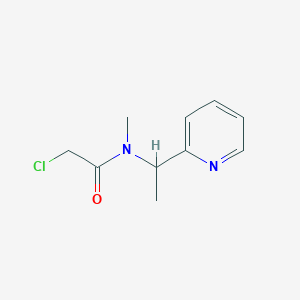
![2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3234551.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234559.png)
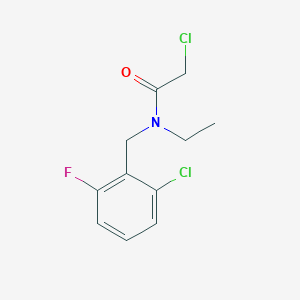
![[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3234570.png)

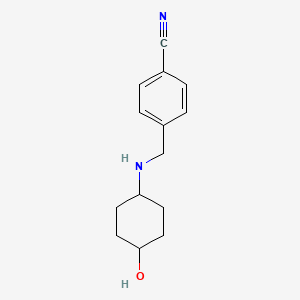
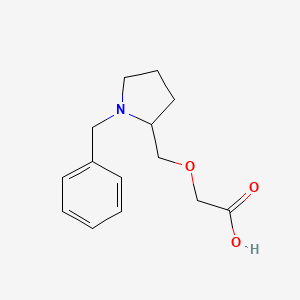
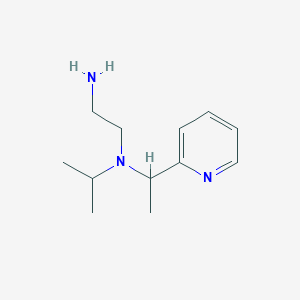
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B3234598.png)
![2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234602.png)
